Welcome to the BenchChem Online Store!
molecular formula C12H9N3O B8283395 2-[(6-Methylpyridin-3-yl)oxy]nicotinonitrile

2-[(6-Methylpyridin-3-yl)oxy]nicotinonitrile

Cat. No. B8283395
M. Wt: 211.22 g/mol
InChI Key: QZEMSTARCCSOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07704997B1

Procedure details

The product of Example 62A and Raney/nickel were processed according to the method of Example 131C to provide the product. MS (ESI+) m/z 216 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([O:8][C:9]2[N:16]=[CH:15][CH:14]=[CH:13][C:10]=2[C:11]#[N:12])=[CH:4][CH:3]=1>[Ni]>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([O:8][C:9]2[C:10]([CH2:11][NH2:12])=[CH:13][CH:14]=[CH:15][N:16]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=N1)OC1=C(C#N)C=CC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide the product

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=N1)OC1=NC=CC=C1CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.